molecular formula C7H3BrF2N2S B1630294 2-Amino-6-bromo-5,7-difluorobenzothiazole CAS No. 942473-98-5

2-Amino-6-bromo-5,7-difluorobenzothiazole

Cat. No.: B1630294
CAS No.: 942473-98-5
M. Wt: 265.08 g/mol
InChI Key: CBPDGHHPFIGTAP-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-5,7-difluorobenzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with amino, bromo, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-5,7-difluorobenzothiazole typically involves the cyclization of appropriately substituted anilines with thiocyanates in the presence of bromine and fluorine sources. One common method involves the reaction of 3,4-difluoroaniline with potassium thiocyanate and bromine in acetic acid, followed by cyclization to form the benzothiazole ring . The reaction conditions often include:

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Solvent: Acetic acid or other polar solvents.

    Catalysts: Bromine and thiocyanate sources.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-5,7-difluorobenzothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution Products: Alkylated or acylated derivatives.

    Oxidation Products: Oxides or nitro derivatives.

    Reduction Products: Amines or reduced benzothiazole derivatives.

    Coupling Products: Biaryl compounds or extended aromatic systems.

Scientific Research Applications

2-Amino-6-bromo-5,7-difluorobenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-5,7-difluorobenzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and difluoro groups can enhance binding affinity through hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-difluorobenzothiazole
  • 2-Amino-6-chlorobenzothiazole
  • 2-Amino-6-methylbenzothiazole

Uniqueness

2-Amino-6-bromo-5,7-difluorobenzothiazole is unique due to the presence of both bromo and difluoro substituents, which confer distinct electronic and steric properties. These properties can enhance its reactivity and binding affinity compared to similar compounds, making it a valuable scaffold in drug design and material science .

Properties

IUPAC Name

6-bromo-5,7-difluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2S/c8-4-2(9)1-3-6(5(4)10)13-7(11)12-3/h1H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPDGHHPFIGTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)Br)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650181
Record name 6-Bromo-5,7-difluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942473-98-5
Record name 6-Bromo-5,7-difluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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